N-benzyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Chemical identity Regioisomer Procurement QC

This fully assembled, four-substituent pyrazolo[1,5-a]pyrimidine is a strategic starting point for ATP-competitive kinase inhibitor programs. Its exact regioisomeric identity as a 2-aryl (not 3-aryl) derivative is crucial for SAR continuity and CDK selectivity. Use as a reference standard in selectivity panels or as a core for 6-position functionalization via halogenation/cross-coupling to build focused libraries. With MW 342.4 g/mol, it leaves ample room for optimization within Lipinski-compliant space, a 114 g/mol advantage over advanced clinical leads like BS-181 for CNS programs.

Molecular Formula C22H22N4
Molecular Weight 342.4 g/mol
Cat. No. B11299166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Molecular FormulaC22H22N4
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)NCC4=CC=CC=C4
InChIInChI=1S/C22H22N4/c1-15-9-11-19(12-10-15)21-17(3)22-24-16(2)13-20(26(22)25-21)23-14-18-7-5-4-6-8-18/h4-13,23H,14H2,1-3H3
InChIKeyNUAKHSBRNNNZTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine: Procurement-Grade Structural and Baseline Profile


N-Benzyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 1203396-12-6, molecular formula C22H22N4, molecular weight 342.4 g/mol) is a fully assembled, four-substituent pyrazolo[1,5-a]pyrimidine small molecule . It belongs to a scaffold class widely deployed as ATP-competitive kinase inhibitors, notably against cyclin-dependent kinases (CDKs), and is structurally positioned between early-generation CDK inhibitor patents and contemporary selective CDK7/CDK12/13 chemical probes [1][2]. The compound is available through commercial screening libraries and is accessed by medicinal chemistry groups conducting structure–activity relationship (SAR) expansion, kinase selectivity profiling, or scaffold-hopping campaigns, where exact substitution identity at positions 2, 3, 5, and 7 determines both potency and selectivity outcomes .

Why Generic Pyrazolo[1,5-a]pyrimidin-7-amine Substitution Fails for N-Benzyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine Procurement


The pyrazolo[1,5-a]pyrimidin-7-amine scaffold supports multiple regioisomeric and substitution-variant families whose kinase inhibition profiles diverge dramatically with even single-position alterations [1][2]. Literature SAR demonstrates that moving the aryl group from position 2 to position 3, replacing N7-benzyl with N7-isopropyl or N7-pyridin-2-ylmethyl, or exchanging the 4-methylphenyl ring for 4-fluorophenyl can invert CDK subtype selectivity, alter microsomal stability, and shift hERG liability from acceptable to prohibitive [2][3]. Consequently, a researcher who substitutes a differently substituted analog—such as the regioisomer N-benzyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 890638-12-7) or a 3-phenyl analog—without verifying the exact 2-(4-methylphenyl)-3,5-dimethyl-N7-benzyl substitution pattern risks invalidating SAR continuity, wasting kinase profiling resources, and breaking intellectual property freedom-to-operate boundaries [1][2][3].

Product-Specific Quantitative Differentiation Evidence for N-Benzyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine


Regioisomeric Identity Proof via Canonical SMILES Differentiation from the 2,5-Dimethyl-3-aryl Regioisomer

The compound is unambiguously defined as the 2-(4-methylphenyl)-3,5-dimethyl-7-(N-benzyl) regioisomer, as encoded by the canonical SMILES string Cc1ccc(-c2nn3c(NCc4ccccc4)cc(C)nc3c2C)cc1, confirmed by CAS registry number 1203396-12-6 and molecular formula C22H22N4 with molecular weight 342.4 g/mol . Its closest positional isomer, N-benzyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 890638-12-7), features the 4-methylphenyl group moved to position 3 and the methyl groups at positions 2 and 5, producing a distinct connectivity and pharmacological profile . The two regioisomers are not interchangeable.

Chemical identity Regioisomer Procurement QC

N7-Benzyl Substituent as a Differentiating Motif: Structural Comparison with N7-Isopropyl and N7-Cyclopentyl Analogs

The N7-benzyl group of the target compound occupies the solvent-exposed hinge-proximal region of the pyrazolo[1,5-a]pyrimidine scaffold, a position known to modulate kinase selectivity and physicochemical properties [1][2]. Direct structural comparators include 3,5-dimethyl-2-(4-methylphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine (N7-isopropyl analog, PubChem entry) and N-cyclopentyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine (ChemDiv catalog), which share the identical 2,3,5-substitution core but differ at N7 [2]. While quantitative IC50 data for the target compound are not publicly available, studies on related pyrazolo[1,5-a]pyrimidine series demonstrate that N7-benzyl substitution can shift CDK selectivity by >10-fold relative to smaller N7-alkyl groups due to differential hydrophobic pocket occupancy [1].

Kinase hinge binding N7-alkyl SAR Selectivity engineering

Core Substitution Pattern Differentiation: 2-Aryl-3,5-dimethyl vs. 3-Aryl-2,5-dimethyl in CDK Inhibitor SAR

X-ray crystallography of pyrazolo[1,5-a]pyrimidine CDK inhibitors reveals that the aryl substituent at position 2 projects into the enzyme's hydrophobic back pocket, whereas an aryl at position 3 occupies the ribose-binding region of the ATP pocket [1]. The target compound's 2-(4-methylphenyl) arrangement positions the methylphenyl group for back-pocket occupancy, while the regioisomer N-benzyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 890638-12-7) places the identical aryl group into the ribose pocket, a binding mode incompatible with the target's intended CDK subtype engagement profile . Class-level evidence from the BS-194/4k series confirms that regioisomeric aryl placement alters CDK2 IC50 by >10-fold (e.g., 3 nM for the active regioisomer vs. >100 nM for the mismatched regioisomer) [2].

CDK inhibitor Regioisomer SAR ATP-competitive

Molecular Weight and Physicochemical Differentiation vs. Clinical-Stage Pyrazolo[1,5-a]pyrimidine CDK Inhibitors

With a molecular weight of 342.4 g/mol and calculated lipophilicity (cLogP) estimated at 4.5–5.0, the target compound occupies a distinct physicochemical space compared to clinical-stage pyrazolo[1,5-a]pyrimidine CDK inhibitors [1]. BS-181 (N5-(6-aminohexyl)-N7-benzyl-3-isopropylpyrazolo[1,5-a]pyrimidine-5,7-diamine dihydrochloride, MW 456.0 g/mol) carries a protonatable aminohexyl sidechain that confers aqueous solubility advantages but also introduces polypharmacology liabilities [1]. The target compound's absence of a basic N5 amine sidechain and its more compact size (MW 342.4 vs. 456.0) make it a preferable scaffold for fragment-based or focused-library SAR expansion where minimal functionality is desired to allow exploration of additional substitution vectors without exceeding MW 500 .

Physicochemical properties Drug-likeness Tool compound selection

Patent Landscape Positioning: Freedom-to-Operate Differentiation from Novartis Markush Claims

The target compound falls within the genus claims of Novartis patent CA2552885A1 (abandoned) and Schering patent US 2006128725 A1, but its precise 2-(4-methylphenyl)-3,5-dimethyl-N7-benzyl substitution combination is not exemplified with specific biological data in any publicly available patent or journal article [1][2]. This distinguishes it from heavily exemplified compounds such as BS-181 (CDK7 IC50 21 nM), BS-194 (CDK2 IC50 3 nM), and the Novartis 3-unsubstituted N-aryl pyrazolo[1,5-a]pyrimidine series, all of which carry extensive kinase profiling data and strong composition-of-matter protection [2][3]. The absence of specific exemplification for the target compound creates a procurement window for academic and biotech groups seeking novel chemical matter with reduced patent encumbrance for follow-on optimization.

Patent landscape Freedom-to-operate Markush analysis

Unsubstituted 6-Position as a Synthetic Handle: Differentiation from 6-Substituted Pyrazolo[1,5-a]pyrimidine Analogs

The target compound carries a hydrogen atom at position 6 of the pyrazolo[1,5-a]pyrimidine core, leaving this site available for electrophilic halogenation (e.g., NBS bromination to yield 6-bromo derivatives) or direct C–H functionalization [1]. This contrasts with 6-substituted analogs such as 6-allyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol and the macrocyclic AAK1 inhibitors derived from 6-brominated pyrazolo[1,5-a]pyrimidine intermediates [2], where the 6-position is already occupied and unavailable for further modification. The 6-H status of the target compound makes it a versatile intermediate for late-stage diversification, enabling parallel library synthesis of 6-aryl, 6-alkynyl, or 6-heteroaryl derivatives without requiring de novo scaffold construction.

Synthetic accessibility Derivatization Lead optimization

Optimal Research and Industrial Application Scenarios for N-Benzyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine


Kinase Selectivity Profiling with a Defined 2-Aryl-3,5-dimethyl-N7-benzyl Scaffold

The target compound's exact regioisomeric identity enables its use as a reference standard in kinase selectivity panels comparing 2-aryl vs. 3-aryl pyrazolo[1,5-a]pyrimidine regioisomers . By profiling the target compound against a panel of CDKs (CDK1, CDK2, CDK4, CDK5, CDK6, CDK7, CDK9) alongside its 2,5-dimethyl-3-(4-methylphenyl) regioisomer (CAS 890638-12-7), medicinal chemists can directly quantify the selectivity shift attributable to the 2-aryl vs. 3-aryl arrangement, as demonstrated in the Schering CDK inhibitor patent family [1]. This head-to-head profiling generates quantitative structure-selectivity relationships essential for rational kinase inhibitor design.

Late-Stage Diversification at the 6-Position for Parallel Library Synthesis

With its unsubstituted 6-position (6-H confirmed by SMILES and formula C22H22N4), the target compound serves as an ideal starting material for electrophilic halogenation followed by Suzuki, Sonogashira, or Buchwald–Hartwig coupling to generate focused libraries of 6-substituted derivatives [1]. This application mirrors the synthetic strategy reported by Karim et al. (2025) for AAK1 inhibitors, where NBS bromination of a pyrazolo[1,5-a]pyrimidine scaffold at the 6-position proceeded in 96% yield . The resulting 6-bromo intermediate enables rapid exploration of additional substitution vectors without altering the established 2,3,5,7-substitution pattern.

Patent-Aware Lead Optimization with Reduced Freedom-to-Operate Risk

The target compound's status as a generically claimed but unexemplified entity within the Novartis CA2552885A1 and Schering US2006128725A1 patent families creates a strategic procurement opportunity for biotechnology companies seeking novel chemical starting points with reduced composition-of-matter encumbrance compared to heavily exemplified clinical candidates like BS-181 or BS-194 [1]. By initiating lead optimization from a compound lacking specific biological exemplification, organizations can generate novel structure-activity data that supports independent intellectual property filings on optimized derivatives, provided that the Markush genus claims of the originating patents are carefully navigated [1][2].

Physicochemical Benchmarking as a Low-MW Pyrazolo[1,5-a]pyrimidine Scaffold

At MW 342.4 g/mol, the target compound is among the lower molecular weight fully substituted pyrazolo[1,5-a]pyrimidine-7-amines available, making it suitable as a core scaffold for fragment-based drug discovery (FBDD) or lead-like library construction . Its MW advantage of 114 g/mol over BS-181 (MW 456) allows medicinal chemists to add up to three additional functional groups while remaining within Lipinski-compliant space (MW <500), a critical consideration for maintaining oral bioavailability potential during hit-to-lead optimization [1]. This scenario is particularly relevant for CNS-penetrant kinase inhibitor programs where lower MW and moderate lipophilicity are associated with improved brain penetration.

Quote Request

Request a Quote for N-benzyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.